molecular formula C13H7ClF2O2 B6400311 4-Chloro-3-(2,5-difluorophenyl)benzoic acid CAS No. 1262011-53-9

4-Chloro-3-(2,5-difluorophenyl)benzoic acid

Cat. No.: B6400311
CAS No.: 1262011-53-9
M. Wt: 268.64 g/mol
InChI Key: HATGNJTUHWUIGO-UHFFFAOYSA-N
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Description

4-Chloro-3-(2,5-difluorophenyl)benzoic acid is an organic compound with a molecular formula of C13H7ClF2O2. This compound is characterized by the presence of a chloro group and two fluoro groups attached to a benzoic acid core. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Properties

IUPAC Name

4-chloro-3-(2,5-difluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-11-3-1-7(13(17)18)5-9(11)10-6-8(15)2-4-12(10)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATGNJTUHWUIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=C(C=CC(=C2)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689728
Record name 6-Chloro-2',5'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262011-53-9
Record name [1,1′-Biphenyl]-3-carboxylic acid, 6-chloro-2′,5′-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262011-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2',5'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(2,5-difluorophenyl)benzoic acid typically involves the reaction of 2,5-difluorobenzene with 4-chlorobenzoic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(2,5-difluorophenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized or reduced to form different derivatives.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a common reaction involving this compound.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Boron Reagents: Essential for Suzuki–Miyaura coupling.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions typically yield biaryl compounds, while oxidation and reduction reactions produce various benzoic acid derivatives.

Scientific Research Applications

4-Chloro-3-(2,5-difluorophenyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2,5-difluorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.

Comparison with Similar Compounds

  • 4-Chloro-2,5-difluorobenzoic acid
  • 2-Chloro-4,5-difluorobenzoic acid
  • 4-Chloro-3-(2,4-difluorophenyl)benzoic acid

Comparison: 4-Chloro-3-(2,5-difluorophenyl)benzoic acid is unique due to the specific positioning of the chloro and fluoro groups, which can significantly impact its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications.

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